molecular formula C14H13N5OS B2980719 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034312-09-7

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2980719
CAS No.: 2034312-09-7
M. Wt: 299.35
InChI Key: HMTURIOQJHIVAN-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group, a methyl group, and a 1,2,3-triazole ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

  • Formation of the 1,2,3-triazole ring: : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. An alkyne derivative of pyridine reacts with an azide derivative to form the 1,2,3-triazole ring.

  • Attachment of the triazole to the thiophene ring: : The triazole-pyridine compound is then reacted with a thiophene derivative that has a carboxamide group. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

  • Methylation: : The final step involves the methylation of the thiophene ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine moieties are known to facilitate binding to active sites of enzymes, potentially inhibiting their activity. This can lead to modulation of biochemical pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide: Lacks the pyridine moiety, which may affect its binding affinity and specificity.

    N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide: Lacks the methyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of both the pyridine and methyl groups in 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide enhances its binding interactions and chemical stability, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

5-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-10-2-3-13(21-10)14(20)16-8-11-9-19(18-17-11)12-4-6-15-7-5-12/h2-7,9H,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTURIOQJHIVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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